![molecular formula C16H18FN5O3 B2377564 8-(4-氟苯基)-N-(1-甲氧基丙-2-基)-4-氧代-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺 CAS No. 952821-94-2](/img/structure/B2377564.png)
8-(4-氟苯基)-N-(1-甲氧基丙-2-基)-4-氧代-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C16H18FN5O3 and its molecular weight is 347.35. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Poly (ADP-ribose) Polymerase (PARP) Inhibition for Cancer Treatment
The compound has been extensively studied as a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. Specifically, the stereospecific compound (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one , also known as talazoparib (BMN 673), has demonstrated remarkable efficacy in inhibiting both PARP1 and PARP2 enzyme activity . Key points include:
Antiproliferative Activity Against Prostate Cancer Cells
In addition to breast cancer, the compound has shown promise in prostate cancer research. Compound 10e selectively inhibits LNCaP cell growth with an IC50 value of 18 μmol/l and demonstrates a PSA downregulation rate of 46% .
Overcoming Multidrug Resistance via Efflux Pump Inhibition
Polysubstituted pyrrole natural products, such as lamellarins, are known to overcome multidrug resistance in cancer by inhibiting efflux pumps like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). While not directly related to the compound , this research highlights the broader implications of efflux pump inhibition in cancer therapy .
Structural Studies and Synthesis
Researchers have synthesized related compounds, including (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one , and conducted structural studies to understand their properties and potential applications .
作用机制
Target of Action
The primary targets of this compound are the Poly (ADP-ribose) Polymerase-1/2 (PARP1/2) proteins . These proteins play a crucial role in DNA repair and genomic stability.
Mode of Action
The compound interacts with its targets by inhibiting the enzyme activity of PARP1 and PARP2 . This inhibition prevents the PARP-mediated PARylation in cells .
Biochemical Pathways
The inhibition of PARP1/2 affects the DNA repair pathways, particularly the base excision repair pathway. This leads to the accumulation of DNA damage, particularly in cancer cells carrying mutant BRCA1/2 .
Pharmacokinetics
It inhibits PARP-mediated PARylation in a whole-cell assay with an EC50 of 2.51 nM . It also prevents the proliferation of cancer cells carrying mutant BRCA1/2, with EC50 values of 0.3 nM (MX-1) and 5 nM (Capan-1), respectively .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation, particularly in cells carrying mutant BRCA1/2 . This leads to remarkable antitumor efficacy, as demonstrated in the BRCA1 mutant MX-1 breast cancer xenograft model .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors.
This compound has completed phase 1 clinical trial and is currently being studied in phase 2 and 3 clinical trials for the treatment of locally advanced and/or metastatic breast cancer with germline BRCA1/2 deleterious mutations .
属性
IUPAC Name |
8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-10(9-25-2)18-14(23)13-15(24)22-8-7-21(16(22)20-19-13)12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSKABNTFNXAKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。